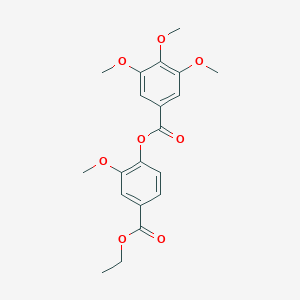![molecular formula C23H21ClN2O3 B309448 4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly known as CMA. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of CMA involves its binding to the active site of target enzymes, leading to inhibition of their activity. In cancer cells, CMA has been found to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair. CMA has also been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
CMA has been shown to have a range of biochemical and physiological effects. In cancer cells, CMA has been found to induce apoptosis, which is a type of programmed cell death. CMA has also been shown to suppress angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, CMA has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMA in lab experiments is its high potency and specificity. CMA has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using CMA in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on CMA. One area of focus could be the development of CMA-based therapies for cancer treatment. Another area of interest could be the investigation of CMA's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further research could be conducted to explore CMA's potential as a catalyst in organic synthesis reactions.
Synthesemethoden
The synthesis of CMA involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxybenzoyl chloride, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with N-(2-phenylethyl)benzamide to obtain CMA.
Wissenschaftliche Forschungsanwendungen
CMA has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. CMA has also been investigated for its antimicrobial properties, particularly against drug-resistant bacteria. Additionally, CMA has been shown to have potential as an anti-inflammatory agent and as a catalyst in organic synthesis reactions.
Eigenschaften
Produktname |
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Molekularformel |
C23H21ClN2O3 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-21-10-6-5-9-18(21)23(28)26-20-15-17(11-12-19(20)24)22(27)25-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
IYLVUIOOHCCQQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)
![3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309380.png)
![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)
![Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309383.png)
![N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309385.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)
![Propyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309388.png)